5-([1,1'-Biphenyl]-3-yl)-5,8-dihydroindolo[2,3-c]carbazole
Description
Properties
IUPAC Name |
9-(3-phenylphenyl)-9,14-diazapentacyclo[11.7.0.02,10.03,8.015,20]icosa-1(13),2(10),3,5,7,11,15,17,19-nonaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20N2/c1-2-9-20(10-3-1)21-11-8-12-22(19-21)32-27-16-7-5-14-24(27)30-28(32)18-17-26-29(30)23-13-4-6-15-25(23)31-26/h1-19,31H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTYNFJPZDWYTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)N3C4=C(C5=CC=CC=C53)C6=C(C=C4)NC7=CC=CC=C76 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Substituent Position | Density (g/cm³) | Boiling Point (°C) | pKa | Application |
|---|---|---|---|---|---|---|---|
| 5-([1,1'-Biphenyl]-3-yl)-5,8-dihydroindolo[2,3-c]carbazole | 2303611-62-1 | C₃₀H₂₀N₂ | 3-yl | - | - | - | OLED Host Material |
| 5-([1,1'-Biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole | 2071630-78-7 | C₃₀H₂₀N₂ | 4-yl | 1.23±0.1 | 673.3±47.0 | 16.83±0.30 | OLED Host Material |
| 5-Phenyl-5,8-dihydroindolo[2,3-c]carbazole | 1637752-63-6 | C₂₄H₁₆N₂ | Phenyl | - | - | - | Research Chemical |
| 5,8-Di([1,1'-biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole | 222044-79-3 | C₄₂H₂₈N₂ | 4-yl (both positions) | - | - | - | Advanced OLED Material |
Key Observations :
The para-substituted variant shows a higher predicted boiling point (673.3°C) and density (1.23 g/cm³) , likely due to enhanced molecular planarity and π-π stacking . 5-Phenyl substitution (CAS 1637752-63-6) simplifies the structure but reduces conjugation, limiting its utility in high-performance OLEDs .
Electronic Properties :
- Biphenyl-substituted derivatives demonstrate superior charge-transport balance compared to phenyl-substituted analogues, critical for reducing exciton quenching in OLEDs .
- The 4-yl biphenyl isomer has a slightly blue-shifted emission spectrum when used with TADF emitters like BDpyInCz, attributed to its optimized frontier orbital alignment .
Table 2: Device Performance Metrics
| Compound (Host Material) | External Quantum Efficiency (EQE) | Lifespan (LT80 at 500 cd/m²) | Key Advantage |
|---|---|---|---|
| 5-([1,1'-Biphenyl]-3-yl)-5,8-dihydroindolo[2,3-c]carbazole | ~8.5% | ~20 hours | Thermal stability, reduced aggregation |
| DPEPO (Benchmark) | ~10% | <10 hours | High EQE |
| mCBP-CN (Co-host) | ~9% | 21 hours | Enhanced lifespan |
Key Findings :
- The 3-yl biphenyl host achieves a balance between efficiency (EQE ~8.5%) and operational stability (LT80 ~20 hours) , addressing DPEPO's short lifespan despite its lower initial EQE .
- The 4-yl biphenyl isomer , when paired with mCBP-CN, extends device lifespan to 21 hours, though its synthesis cost and purification challenges limit scalability .
Q & A
Q. What are the standard synthetic routes for preparing 5-([1,1'-Biphenyl]-3-yl)-5,8-dihydroindolo[2,3-c]carbazole?
The compound can be synthesized via oxidative cyclization of 1,2-bis(1H-indol-2-yl)benzenes, as demonstrated in recent methodologies . Key steps include:
- Friedel-Crafts acylation of intermediates (e.g., converting 2-chloro-5-nitrobenzoic acid to acid chloride) .
- Cyclization using hydrazine hydrate in dimethylformamide (DMF) to form the indole-carbazole backbone .
- Functionalization via electrophilic aromatic substitution or palladium-catalyzed cross-coupling to introduce biphenyl groups . Note: Purity optimization (≥95%) requires column chromatography or recrystallization, as commercial batches vary in substituent ratios .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at −20°C to prevent oxidation of the dihydroindole moiety .
- Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid heat sources (decomposition observed >150°C) .
- Waste disposal : Neutralize with dilute HCl before incineration to minimize environmental hazards .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- ¹H/¹³C NMR : Confirm regiochemistry of biphenyl substitution (e.g., para vs. meta attachment) .
- HRMS : Verify molecular formula discrepancies (e.g., C₃₀H₂₀N₂ vs. C₄₂H₂₈N₂ in commercial batches, suggesting potential dimerization or impurities) .
- UV-Vis : Assess π-conjugation for optoelectronic applications (λₐᵦₛ ~350–400 nm in THF) .
Advanced Research Questions
Q. How can synthesis protocols be optimized to resolve molecular formula contradictions (e.g., C₃₀H₂₀N₂ vs. C₄₂H₂₈N₂)?
Discrepancies arise from:
- Uncontrolled dimerization during cyclization steps .
- Incomplete functionalization of intermediates, leaving residual methyl/ethyl groups . Methodological solutions :
- Monitor reaction progress via TLC using iodine staining for indole intermediates.
- Employ high-resolution mass spectrometry (HRMS) to detect side products and adjust stoichiometry .
Q. What strategies improve the external quantum efficiency (EQE) of this compound in thermally activated delayed fluorescence (TADF) devices?
Current limitations (e.g., EQE ~12% in blue OLEDs) stem from:
- Long exciton lifetimes (32 µs), causing triplet-triplet annihilation .
- Non-radiative decay due to molecular aggregation . Optimization approaches :
- Introduce steric hindrance (e.g., 2,6-diphenylpyrimidine substituents) to suppress aggregation .
- Blend with host materials (e.g., mCP) to enhance spin-orbit coupling and reduce lifetime .
Q. How do substituent variations (e.g., biphenyl position) affect biological activity compared to structural analogs?
- Meta-substituted biphenyl (as in this compound) enhances π-stacking in DNA intercalation assays vs. para-substituted analogs .
- Methanol-functionalized derivatives show improved solubility for in vitro testing but reduced thermal stability . Experimental design :
- Compare IC₅₀ values against leukemia cell lines (e.g., K562) using MTT assays .
- Perform molecular docking to assess binding affinity with topoisomerase II .
Data Contradiction Analysis
Q. Why do different sources report conflicting CAS numbers (e.g., 2303611-62-1 vs. 1800386-91-7) for this compound?
- Batch-specific variations : Commercial vendors may sell isomeric mixtures (e.g., 5,8- vs. 5,10-dihydro derivatives) under similar names .
- Stereochemical ambiguity : Racemic vs. enantiopure forms are often unstated in vendor catalogs . Resolution : Cross-reference NMR data with computed spectra (e.g., DFT) to confirm regiochemistry .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
